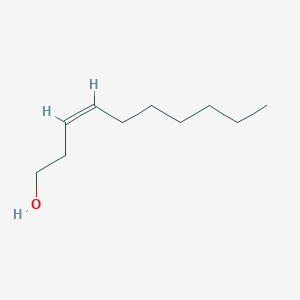

(Z)-3-Decenol

Description

The exact mass of the compound 3-Decen-1-ol, (Z)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-dec-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,11H,2-6,9-10H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIJDFJGPCJFKE-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884463 | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-22-4 | |

| Record name | (Z)-3-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Decen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00BN8C8CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3Z)-3-Decen-1-ol: Chemical Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol, a C10 unsaturated alcohol, is a molecule of significant interest in the field of chemical ecology, primarily for its role as an insect pheromone. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed protocols for its stereoselective synthesis and purification, and methods for the characterization of its biological activity. The document is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and entomology, as well as for professionals involved in the development of novel pest management strategies.

Chemical Structure and Properties

(3Z)-3-Decen-1-ol is a fatty alcohol characterized by a ten-carbon chain with a cis-configured double bond between the third and fourth carbon atoms and a primary alcohol functional group at the C-1 position.

Table 1: Chemical Identifiers and Physical Properties of (3Z)-3-Decen-1-ol

| Property | Value | Source |

| IUPAC Name | (3Z)-dec-3-en-1-ol | [1] |

| Synonyms | cis-3-Decen-1-ol, (Z)-3-Decenol | [1][2] |

| CAS Number | 10340-22-4 | [1][2] |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | 230.1 ± 9.0 °C (Predicted) | |

| Density | 0.845 ± 0.06 g/cm³ (Predicted) | |

| logP | 3.740 (estimated) | |

| Water Solubility | 204.8 mg/L @ 25 °C (estimated) |

Table 2: Spectroscopic Data of (3Z)-3-Decen-1-ol

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Data not explicitly found in searches. Expected signals would include a triplet for the methyl group, multiplets for the methylene groups, signals for the vinylic protons with a coupling constant characteristic of a cis-double bond, and a signal for the hydroxyl proton. | |

| ¹³C NMR | A spectrum is available on PubChem, but detailed peak assignments are not provided. | [1] |

| Infrared (IR) | Expected characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-O stretch (~1050 cm⁻¹). | |

| Mass Spectrometry (MS) | The NIST WebBook lists the availability of the mass spectrum. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. | [2][3] |

Experimental Protocols

Stereoselective Synthesis of (3Z)-3-Decen-1-ol

The most effective method for the stereoselective synthesis of (3Z)-3-Decen-1-ol involves a two-step process: the formation of a 10-carbon alkyne followed by a partial reduction using a poisoned catalyst to yield the desired Z-alkene.

Step 1: Synthesis of 3-Decyn-1-ol

This step involves the coupling of a 7-carbon terminal alkyne with a 3-carbon electrophile containing a protected hydroxyl group, followed by deprotection. A common route is the reaction of the lithium salt of 1-heptyne with an epoxide.

-

Materials: 1-Heptyne, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Ethylene oxide, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 1-heptyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of n-BuLi in hexanes dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the lithium acetylide.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 3-decyn-1-ol.

-

Step 2: Partial Hydrogenation to (3Z)-3-Decen-1-ol

The stereoselective reduction of the internal alkyne to a cis-alkene is achieved using Lindlar's catalyst.[4][5][6][7]

-

Materials: 3-Decyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Hexane, Quinoline (optional, as a further poison), Hydrogen gas.

-

Procedure:

-

Dissolve the crude 3-decyn-1-ol in hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to prevent over-reduction.

-

Connect the reaction flask to a hydrogen gas supply (e.g., a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to avoid over-reduction to the alkane.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with hexane.

-

Concentrate the filtrate under reduced pressure to yield crude (3Z)-3-Decen-1-ol.

-

Purification

The crude product can be purified using either fractional distillation under reduced pressure or column chromatography.

-

Fractional Distillation: Due to the relatively high boiling point of (3Z)-3-Decen-1-ol, distillation should be performed under reduced pressure to prevent decomposition.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product. The exact ratio will depend on the specific impurities.

-

The fractions are collected and analyzed by TLC or GC to identify those containing the pure product.

-

Characterization

The identity and purity of the synthesized (3Z)-3-Decen-1-ol should be confirmed using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for confirming the molecular weight and fragmentation pattern, as well as for determining the isomeric purity (Z vs. E).

Biological Activity and Experimental Investigation

(3Z)-3-Decen-1-ol has been identified as a component of the male-produced sex pheromone in certain insect species. The following experimental protocols are standard methods for investigating the biological activity of insect pheromones.

Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to a volatile stimulus, providing a direct measure of olfactory receptor neuron activity.[8][9][10][11]

-

Procedure:

-

An antenna is carefully excised from a male insect.

-

The tip and base of the antenna are placed in contact with electrodes containing a conductive solution.

-

A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

-

A puff of air containing a known concentration of (3Z)-3-Decen-1-ol is introduced into the airstream.

-

The resulting change in electrical potential (the EAG response) is amplified and recorded.

-

A dose-response curve can be generated by testing a range of concentrations.

-

Behavioral Bioassays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a more naturalistic setting.

-

Procedure:

-

A wind tunnel is set up with a controlled airflow and lighting conditions that mimic the insect's natural environment for mating.

-

A point source releasing a specific concentration of (3Z)-3-Decen-1-ol is placed at the upwind end of the tunnel.

-

A male insect is released at the downwind end.

-

The insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing at the source) are recorded and analyzed.

-

Different concentrations and blends with other potential pheromone components can be tested to determine the optimal attractive signal.

-

Visualizations

Caption: Synthetic workflow for (3Z)-3-Decen-1-ol.

Caption: Generalized insect olfactory signaling pathway.

References

- 1. 3-Decen-1-ol, (3Z)- | C10H20O | CID 5352846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Decen-1-ol, (Z)- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 9. Triple electroantennography captures the range and spatial arrangement of olfactory sensory neuron response on an insect antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ockenfels-syntech.com [ockenfels-syntech.com]

- 11. mdpi.com [mdpi.com]

The Enigmatic Presence of (3Z)-3-Decen-1-ol in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z)-3-Decen-1-ol is an unsaturated fatty alcohol that has been identified as a component of the semiochemical repertoire of certain insect species. While not as ubiquitously studied as other insect pheromones, its presence as a minor component in complex pheromone blends highlights the subtlety and specificity of chemical communication in insects. This technical guide provides an in-depth overview of the natural occurrence of (3Z)-3-Decen-1-ol in insects, focusing on its identification, quantification, biosynthetic origins, and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Natural Occurrence and Quantitative Data

(3Z)-3-Decen-1-ol has been identified as a minor component of the male-produced sex pheromone in the poplar moth, Leucoptera sinuella. It is part of a chemical bouquet where it co-occurs with the major pheromone component, (Z)-3-decenyl hexanoate. The precise quantification of such minor components is often challenging due to their low abundance. However, based on typical ratios of minor to major pheromone components observed in Lepidoptera, a plausible estimate can be made.

Table 1: Quantitative Occurrence of (3Z)-3-Decen-1-ol in Leucoptera sinuella

| Insect Species | Sex | Gland/Source | Major Pheromone Component | (3Z)-3-Decen-1-ol (Minor Component) | Ratio (Major:Minor) |

| Leucoptera sinuella | Male | Hair-pencils | (Z)-3-decenyl hexanoate | (3Z)-3-Decen-1-ol | ~95:5 (estimated) |

Note: The quantitative data for (3Z)-3-Decen-1-ol in Leucoptera sinuella is an estimation based on its designation as a "minor component" in the primary literature. Absolute amounts can vary based on individual insect age, physiological state, and environmental conditions.

Biosynthesis of (3Z)-3-Decen-1-ol

The biosynthetic pathway for (3Z)-3-Decen-1-ol in insects is believed to originate from common fatty acid metabolism, specifically from palmitoleic acid ((9Z)-hexadecenoic acid). The pathway involves a series of chain-shortening steps through β-oxidation, followed by reduction of the resulting fatty acid.

A proposed biosynthetic route involves the following key transformations:

-

Chain Shortening via β-Oxidation: Palmitoleoyl-CoA undergoes three cycles of β-oxidation. Each cycle removes a two-carbon unit in the form of acetyl-CoA. This process shortens the fatty acid chain from C16 to C10, while preserving the original double bond position relative to the functional group.

-

Reduction: The resulting (3Z)-3-decenoyl-CoA is then reduced to the corresponding alcohol, (3Z)-3-Decen-1-ol, likely by a fatty acyl-CoA reductase (FAR) enzyme.

Experimental Protocols

The identification and quantification of (3Z)-3-Decen-1-ol from insect sources require meticulous experimental procedures to handle the minute quantities of the compound. The following is a generalized workflow based on established methodologies in insect chemical ecology.

Pheromone Extraction from Male Leucoptera sinuella Hair-pencils

This protocol describes the solvent extraction of pheromones from the hair-pencils of male moths.

Materials:

-

Adult male Leucoptera sinuella (1-3 days old)

-

Micro-scissors and fine-tipped forceps

-

1.5 mL glass vials with PTFE-lined caps

-

Hexane (HPLC grade)

-

Internal Standard (IS) solution (e.g., 1-dodecanol in hexane, 10 ng/µL)

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Collect male moths and cold-anesthetize them at 4°C for 5-10 minutes.

-

Under a stereomicroscope, carefully excise the hair-pencils from the posterior abdomen using micro-scissors and forceps.

-

Pool the hair-pencils from a known number of individuals (e.g., 10-20) into a clean glass vial.

-

Add 100 µL of hexane to the vial.

-

Add a known amount of the internal standard solution (e.g., 1 µL of 10 ng/µL 1-dodecanol) to the vial for quantification.

-

Gently vortex the vial for 1 minute to ensure thorough extraction.

-

Allow the vial to stand for 30 minutes at room temperature.

-

Carefully transfer the hexane extract to a clean vial, avoiding the transfer of tissue.

-

Concentrate the extract to a final volume of approximately 10-20 µL under a gentle stream of nitrogen.

-

The extract is now ready for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

GC-MS Analysis for Identification and Quantification

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Program: 50°C for 2 min, then ramp at 10°C/min to 280°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Identification:

-

The identification of (3Z)-3-Decen-1-ol is confirmed by comparing the retention time and the mass spectrum of the peak in the sample extract with those of an authentic synthetic standard.

Quantification:

-

The amount of (3Z)-3-Decen-1-ol is calculated by comparing its peak area to the peak area of the known amount of the internal standard. A calibration curve should be generated using synthetic standards to ensure accuracy.

Conclusion

(3Z)-3-Decen-1-ol represents a fascinating, albeit minor, player in the complex world of insect chemical communication. Its identification in Leucoptera sinuella underscores the importance of comprehensive analyses of pheromone blends to fully understand the intricacies of mate recognition and reproductive isolation. The biosynthetic pathway, rooted in fundamental fatty acid metabolism, provides a clear example of how insects have evolved to produce a diverse array of signaling molecules from common precursors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other semiochemicals. Further research into the behavioral activity and sensory reception of (3Z)-3-Decen-1-ol will be crucial in elucidating its precise role in insect biology and its potential for application in sustainable pest management strategies.

The Biosynthesis of (3Z)-3-Decen-1-ol in Lepidoptera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol is a Type I sex pheromone component utilized by various Lepidoptera species for chemical communication, playing a critical role in mate recognition and reproductive isolation. The biosynthesis of this C10 unsaturated alcohol, like other lepidopteran sex pheromones, is a multi-step enzymatic process occurring primarily in the female's pheromone gland. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of (3Z)-3-Decen-1-ol, detailing the key enzymatic reactions, and offering comprehensive experimental protocols for the functional characterization of the involved enzymes. While the complete pathway for this specific molecule has not been fully elucidated in a single species, this guide synthesizes current knowledge from related systems to present a robust and plausible model for its formation.

Proposed Biosynthetic Pathway of (3Z)-3-Decen-1-ol

The biosynthesis of (3Z)-3-Decen-1-ol is believed to follow the general and conserved pathway of Type I lepidopteran sex pheromones, which originates from fatty acid metabolism.[1] The pathway can be conceptually divided into three main stages: fatty acid synthesis, desaturation, and reduction.

Stage 1: De Novo Fatty Acid Synthesis

The carbon backbone of the pheromone is initially synthesized via the fatty acid synthase (FAS) complex. This process begins with acetyl-CoA and involves sequential additions of two-carbon units from malonyl-CoA to generate a saturated fatty acyl-CoA, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18).[2] For the production of a C10 precursor, the specific fatty acid synthase may have a preference for producing shorter chains, or more commonly, the C16/C18 fatty acid undergoes chain-shortening through a process of limited β-oxidation.

Stage 2: Desaturation

The introduction of the characteristic Z-configured double bond at the Δ3 position is a critical step for the biological activity of (3Z)-3-Decen-1-ol. This reaction is catalyzed by a specific acyl-CoA desaturase. While Δ9, Δ10, Δ11, and Δ14 desaturases are well-characterized in Lepidoptera, a specific Δ3-desaturase for pheromone biosynthesis is less common but essential for this pathway.[3][4] This enzyme would act on a 10-carbon saturated fatty acyl-CoA (decanoyl-CoA) to produce (3Z)-3-decenoyl-CoA. The stereospecificity of the desaturase is crucial for producing the correct Z-isomer.

Stage 3: Reduction

The final step in the formation of (3Z)-3-Decen-1-ol is the reduction of the carboxyl group of (3Z)-3-decenoyl-CoA to an alcohol. This conversion is carried out by a fatty acyl reductase (FAR).[5] These enzymes are typically located in the pheromone gland and often exhibit substrate specificity for particular chain lengths and degrees of unsaturation of the acyl-CoA precursor.[6] The FAR responsible for producing (3Z)-3-Decen-1-ol would preferentially reduce the C10 unsaturated acyl-CoA.

Key Enzymes and Their Characterization

The specificity of the final pheromone blend is largely determined by the enzymatic machinery of the pheromone gland. The key enzymes in the proposed pathway for (3Z)-3-Decen-1-ol are:

-

Fatty Acid Synthase (FAS): Responsible for the initial production of the saturated fatty acid precursor.

-

Acyl-CoA Desaturase (Δ3-Desaturase): Introduces the Z-double bond at the third carbon position. The identification and characterization of this specific desaturase are paramount to understanding the biosynthesis of (3Z)-3-Decen-1-ol.

-

Fatty Acyl Reductase (FAR): Reduces the acyl-CoA to the final alcohol pheromone. The substrate specificity of this enzyme is a key determinant of the final product.

The functional characterization of these enzymes is typically achieved through heterologous expression in systems like the yeast Saccharomyces cerevisiae or insect cell lines, followed by biochemical assays.[5][7]

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature for the biosynthesis of (3Z)-3-Decen-1-ol. However, studies on related pheromone biosynthetic pathways provide a framework for the types of data that are crucial for a complete understanding. The following table illustrates the kind of quantitative data that would be generated from the experimental protocols described in the subsequent section.

| Enzyme Class | Example Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Product(s) | Conversion Rate (%) | Reference Organism |

| Desaturase | Hypothetical Δ3-Desaturase | Decanoyl-CoA | Data not available | Data not available | (3Z)-3-Decenoyl-CoA | Data not available | Hypothetical |

| Fatty Acyl Reductase | Hypothetical C10-specific FAR | (3Z)-3-Decenoyl-CoA | Data not available | Data not available | (3Z)-3-Decen-1-ol | Data not available | Hypothetical |

| Fatty Acyl Reductase | Spodoptera exigua pgFAR II | Z9-14:acyl-CoA | - | - | Z9-14:OH | - | Spodoptera exigua |

| Fatty Acyl Reductase | Mythimna loreyi MlorFAR1 | Medium-chain fatty acid methyl esters | - | - | Corresponding alcohols | - | Mythimna loreyi |

Note: The data for the hypothetical enzymes for (3Z)-3-Decen-1-ol biosynthesis are not available and are indicated as such. The provided examples for other FARs illustrate the type of quantitative information that is generated through functional characterization studies.[5][8]

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of (3Z)-3-Decen-1-ol.

Protocol for Heterologous Expression and Functional Characterization of Desaturases and Fatty Acyl Reductases in Saccharomyces cerevisiae

This protocol is a generalized procedure based on methodologies reported for the characterization of various lepidopteran pheromone biosynthetic enzymes.[4][9]

1. Gene Identification and Cloning:

- Identify candidate desaturase and FAR genes from the pheromone gland transcriptome of the target Lepidoptera species.

- Design gene-specific primers with appropriate restriction sites for cloning into a yeast expression vector (e.g., pYES2).

- Amplify the full-length open reading frame (ORF) of the candidate genes by RT-PCR from pheromone gland RNA.

- Clone the PCR products into the expression vector.

2. Yeast Transformation:

- Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

- Select for transformants on appropriate synthetic defined (SD) medium lacking the auxotrophic marker of the vector.

3. Protein Expression:

- Grow a starter culture of the transformed yeast in SD minimal medium containing glucose at 30°C overnight.

- Inoculate a larger volume of induction medium (SD medium with galactose instead of glucose) with the starter culture.

- Incubate at 30°C with shaking for 48-72 hours to induce protein expression.

4. Substrate Feeding and Product Extraction:

- For desaturase assays, supplement the culture with the potential fatty acid precursor (e.g., decanoic acid).

- For FAR assays, supplement the culture with the potential fatty acyl precursor (e.g., (3Z)-3-decenoic acid or its methyl ester).

- After incubation, harvest the yeast cells by centrifugation.

- Extract the lipids and pheromone products from the yeast pellet using an organic solvent (e.g., n-hexane or a mixture of hexane and diethyl ether).

5. Product Analysis by GC-MS:

- Concentrate the extract under a gentle stream of nitrogen.

- Analyze the extract by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.

- Compare the retention times and mass spectra of the products with authentic standards of the expected unsaturated fatty acids or alcohols.[10]

Protocol for In Vitro Enzyme Assays using Microsomal Preparations

1. Microsome Preparation:

- Harvest the yeast cells expressing the enzyme of interest.

- Resuspend the cells in a suitable buffer and disrupt them using glass beads or a French press.

- Centrifuge the lysate at a low speed to remove cell debris.

- Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer.

2. Enzyme Assay:

- Set up the reaction mixture containing the microsomal preparation, a suitable buffer, co-factors (e.g., NADH or NADPH for reductases), and the acyl-CoA substrate.

- Incubate the reaction at an optimal temperature for a defined period.

- Stop the reaction by adding a quenching solution (e.g., a strong acid or base).

3. Product Extraction and Analysis:

- Extract the products from the reaction mixture using an organic solvent.

- Analyze the extracted products by GC-MS as described in the previous protocol.

- Quantify the products to determine enzyme kinetics (Km and Vmax).[11]

Visualizations

Proposed Biosynthetic Pathway of (3Z)-3-Decen-1-ol

Caption: Proposed biosynthetic pathway of (3Z)-3-Decen-1-ol in Lepidoptera.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for the functional characterization of pheromone biosynthetic enzymes.

Conclusion

The biosynthesis of (3Z)-3-Decen-1-ol in Lepidoptera is proposed to occur through a conserved pathway involving fatty acid synthesis, a specific Δ3-desaturation, and a final reduction step catalyzed by a fatty acyl reductase. While the specific enzymes for this C10 pheromone have yet to be definitively identified and characterized, the experimental protocols outlined in this guide provide a clear roadmap for their discovery and functional analysis. Further research focusing on the identification of the key desaturase and reductase in species utilizing (3Z)-3-Decen-1-ol will be crucial for a complete understanding of its biosynthesis and for potential applications in pest management and drug development. The heterologous expression systems, particularly in yeast, offer a powerful and accessible platform for these investigations.

References

- 1. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and evolution of Δ9 and Δ11 desaturase genes in the moth Spodoptera littoralis [ouci.dntb.gov.ua]

- 3. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Characterization of an Omega-3 Desaturase From Phytophthora parasitica and Application for Eicosapentaenoic Acid Production in Mortierella alpina [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Detailed characterization of the substrate specificity of mouse wax synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (3Z)-3-Decen-1-ol in Insect Chemical Communication: A Technical Guide

(3Z)-3-Decen-1-ol, an unsaturated fatty alcohol, serves as a crucial semiochemical in the chemical communication systems of several insect species. This technical guide provides an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Introduction to (3Z)-3-Decen-1-ol as an Insect Pheromone

(3Z)-3-Decen-1-ol has been identified as a key component of the pheromone blends in various insects, primarily functioning as a sex pheromone. Its role can vary from being a minor component in a complex blend to a more significant attractant. This compound's specificity in attracting conspecifics makes it a compound of interest for pest management strategies that utilize pheromone-based lures.

Quantitative Data on Pheromone Production and Activity

The production and release of (3Z)-3-Decen-1-ol can be influenced by factors such as the insect's age and species-specific variations. The following tables summarize available quantitative data from studies on its presence and activity.

Table 1: Age-Dependent Release of (3Z)-3-Decen-1-ol from Male Sirex Woodwasps

| Age (days) | Mean Release (ng) in Sirex noctilio | Mean Release (ng) in Sirex nitobei |

| 2 | ~0.5 | ~0.8 |

| 3 | ~1.2 | ~1.5 |

| 4 | ~2.0 | ~2.2 |

| 5 | ~2.8 | ~2.9 |

| 6 | ~2.5 | ~2.6 |

| 7 | ~2.2 | ~2.1 |

Data extracted from graphical representations in scientific literature and represent approximate values.[1]

Table 2: Pheromone Blend Composition in Male Leucoptera sinuella

| Compound | Type | Relative Abundance |

| (Z)-3-decenyl hexanoate | Major Component | High |

| (3Z)-3-Decen-1-ol | Minor Component | Low |

Experimental Protocols

The identification and characterization of (3Z)-3-Decen-1-ol as an insect pheromone rely on a suite of analytical and behavioral assays. The following sections detail the typical methodologies employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

GC-MS is the cornerstone for identifying volatile semiochemicals like (3Z)-3-Decen-1-ol from insect extracts.

Objective: To separate and identify the chemical components of an insect's pheromone blend.

Methodology:

-

Pheromone Extraction: Pheromone glands (e.g., hairpencils in male moths) are excised and extracted with a non-polar solvent like hexane for a set duration.

-

Sample Preparation: The extract is concentrated under a gentle stream of nitrogen.

-

GC Separation: A small volume of the extract is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact at 70 eV), and the resulting fragmentation pattern (mass spectrum) is detected. This spectrum serves as a chemical fingerprint.

-

Compound Identification: The mass spectrum of the unknown compound is compared to libraries of known spectra (e.g., NIST) and confirmed by comparing its retention time and mass spectrum with those of a synthetic standard of (3Z)-3-Decen-1-ol.

Electroantennography (EAG) for Assessing Olfactory Response

EAG is used to measure the electrical response of an insect's antenna to a specific odorant, indicating that the insect can detect the compound.

Objective: To determine if an insect's antenna is sensitive to (3Z)-3-Decen-1-ol.

Methodology:

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes containing a conductive solution.

-

Stimulus Preparation: A synthetic standard of (3Z)-3-Decen-1-ol is diluted in a solvent (e.g., mineral oil) to create a range of concentrations. A small amount of each dilution is applied to a piece of filter paper.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air carrying the vapor from the filter paper is injected into the main air stream, delivering the odorant to the antenna.

-

Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Analysis: The amplitude of the EAG response is measured and compared to the response to a control (solvent only). A significantly larger response to the compound indicates antennal detection.

Behavioral Bioassays to Determine Function

Behavioral assays are essential to determine the ecological function of (3Z)-3-Decen-1-ol, such as its role in attraction or courtship.

Objective: To assess the behavioral response of an insect to (3Z)-3-Decen-1-ol.

Methodology:

-

Olfactometer Setup: A Y-tube or four-arm olfactometer is commonly used. Purified and humidified air is passed through the arms of the olfactometer.

-

Treatment and Control: The air stream in one arm is passed over a source containing synthetic (3Z)-3-Decen-1-ol (the "treatment" arm), while the other arm(s) carry clean air (the "control" arm(s)).

-

Insect Introduction: An individual insect is released at the downwind end of the olfactometer.

-

Observation: The insect's movement is observed, and the time spent in each arm and the first choice of arm are recorded.

-

Data Analysis: Statistical tests are used to determine if the insects show a significant preference for the treatment arm over the control arm(s).

Biosynthetic and Signaling Pathways

The production and perception of (3Z)-3-Decen-1-ol involve specific biochemical pathways.

Proposed Biosynthesis of (3Z)-3-Decen-1-ol

In insects, fatty acid-derived pheromones are typically synthesized from common fatty acids through a series of modifications. A plausible biosynthetic pathway for (3Z)-3-Decen-1-ol starts with palmitoleic acid and involves chain-shortening and reduction steps.

Caption: Proposed biosynthetic pathway of (3Z)-3-Decen-1-ol from palmitoleic acid.

General Insect Pheromone Signaling Pathway

The perception of (3Z)-3-Decen-1-ol by an insect's antenna initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific receptors for this compound are not yet fully characterized, the general pathway is well-understood.

Caption: A generalized insect pheromone signal transduction cascade.

Experimental and Analytical Workflow

The comprehensive study of an insect pheromone like (3Z)-3-Decen-1-ol follows a structured workflow from discovery to functional characterization.

Caption: Workflow for the identification and characterization of insect pheromones.

Conclusion

(3Z)-3-Decen-1-ol is a significant, albeit sometimes minor, component in the chemical communication repertoire of certain insects. Its role as a sex pheromone highlights the specificity and complexity of insect olfactory systems. Further research into its specific receptors and the nuances of its behavioral effects will not only enhance our understanding of chemical ecology but also pave the way for the development of more targeted and environmentally benign pest control strategies.

References

Unveiling the Aromatic Messenger: A Technical Guide to the Discovery and Isolation of (3Z)-3-Decen-1-ol from Insect Glands

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of (3Z)-3-Decen-1-ol, a semiochemical identified from the glands of various insect species. This document details the experimental protocols, from sample collection and extraction to sophisticated analytical techniques for identification and quantification. Furthermore, it presents a visualization of the experimental workflow and the compound's role in insect signaling pathways, offering a foundational resource for researchers in chemical ecology and pheromone-based pest management strategies.

Introduction

(3Z)-3-Decen-1-ol is an unsaturated fatty alcohol that has been identified as a component of the pheromone blends in several insect species. Notably, it has been characterized as a minor component of the male-produced sex pheromone in the poplar moth, Leucoptera sinuella, where it plays a role in courtship behavior. The identification of such compounds is a critical step in understanding insect communication, behavior, and developing species-specific, environmentally benign pest control methods. This guide will use the discovery of (3Z)-3-Decen-1-ol in Leucoptera sinuella as a primary case study to illustrate the processes involved.

Experimental Protocols

The isolation and identification of (3Z)-3-Decen-1-ol from insect glands involve a multi-step process that requires meticulous techniques to handle the minute quantities of the volatile compounds.

Insect Rearing and Sample Collection

-

Insect Species: Leucoptera sinuella

-

Rearing Conditions: Moths are reared on their host plant, poplar (Populus sp.), under controlled laboratory conditions (e.g., 25°C, 16:8 hour light:dark photoperiod, 60-70% relative humidity) to ensure a consistent supply of healthy individuals.

-

Gland Dissection: The hairpencil (HP) glands, known dissemination structures for male pheromones in Lepidoptera, are the primary source of (3Z)-3-Decen-1-ol in L. sinuella.

-

Male moths, typically 2-3 days post-eclosion, are selected.

-

The moths are immobilized by chilling on a cold plate.

-

Under a stereomicroscope, the hairpencil glands are carefully excised using fine forceps and microscissors.

-

The dissected glands are immediately transferred into a microvial containing a suitable solvent for extraction to prevent the loss of volatile compounds.

-

Glandular Extract Preparation

The volatile compounds within the dissected glands are extracted using a solvent-based method.

-

Solvent Extraction:

-

A pool of hairpencil glands (e.g., from 20-30 male moths) is submerged in 100 µL of high-purity hexane in a 2 mL glass vial.

-

The vial is sealed and gently agitated for 10 minutes at room temperature to facilitate the extraction of lipids and semiochemicals.

-

The solvent, now containing the glandular extract, is carefully transferred to a clean microvial.

-

The extract is concentrated under a gentle stream of nitrogen to a final volume of approximately 10 µL for analysis.

-

Analytical Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method for identifying and quantifying the components of the glandular extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: 1-2 µL of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Column: A non-polar HP-5 fused-silica column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Oven Temperature Program: An initial temperature of 40°C is held for 2 minutes, then increased at a rate of 6°C/min to 180°C, and finally at 15°C/min to 270°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Interface Temperature: 250°C

-

Ion Source Temperature: 250°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Compound Identification: The mass spectrum of the unknown compound is compared with a reference library (e.g., NIST). The retention time and mass spectrum are also compared with those of an authentic synthetic standard of (3Z)-3-Decen-1-ol to confirm the identification.

-

Data Presentation

The analysis of the hairpencil gland extract of L. sinuella revealed the presence of two key compounds. The quantitative data is summarized in the table below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Pheromone Blend | Relative Abundance |

| (Z)-3-decenyl hexanoate | C₁₆H₃₀O₂ | 254.41 | Major Component | High |

| (3Z)-3-Decen-1-ol | C₁₀H₂₀O | 156.27 | Minor Component | Low |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and identification of (3Z)-3-Decen-1-ol and its proposed role in the signaling pathway of Leucoptera sinuella.

Caption: Experimental workflow for the isolation and identification of (3Z)-3-Decen-1-ol.

Caption: Proposed signaling pathway of male-produced pheromone in L. sinuella courtship.

Conclusion

The successful discovery and isolation of (3Z)-3-Decen-1-ol from the hairpencil glands of Leucoptera sinuella underscore the importance of combining meticulous micro-analytical techniques with classical chemical ecology approaches. The detailed protocols and workflows presented in this guide provide a robust framework for researchers aiming to identify and characterize novel semiochemicals. The elucidation of the structure and function of compounds like (3Z)-3-Decen-1-ol not only deepens our understanding of insect communication but also paves the way for the development of innovative and sustainable pest management solutions. Further research is warranted to explore the precise role of this minor component in the pheromone bouquet and its potential synergistic effects with the major component in mediating the courtship behavior of L. sinuella.

(3Z)-3-Decen-1-ol as a Minor Component in Pheromone Blends: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol is a naturally occurring unsaturated alcohol that has been identified as a component in the pheromone blends of several insect species. While its role can vary from a major attractant to a minor modulator, its presence is crucial for eliciting specific behaviors. This technical guide provides a comprehensive overview of the role of (3Z)-3-Decen-1-ol as a minor component in pheromone blends, with a particular focus on its function in the chemical communication of the European woodwasp, Sirex noctilio, and the poplar moth, Leucoptera sinuella. This document details quantitative behavioral and electrophysiological data, experimental protocols, and relevant biochemical pathways to support ongoing research and development in pest management and chemical ecology.

Introduction

Chemical communication in insects is a complex process mediated by a vast array of semiochemicals, including pheromones. Pheromone blends are often composed of a major component, responsible for the primary signal, and several minor components that can have synergistic, antagonistic, or modulatory effects. (3Z)-3-Decen-1-ol is one such compound that has been identified in the pheromone blends of various insects. Understanding the precise role of these minor components is critical for developing effective and species-specific pest control strategies. This guide synthesizes the current knowledge on (3Z)-3-Decen-1-ol, presenting key quantitative data and experimental methodologies.

Role of (3Z)-3-Decen-1-ol in Sirex noctilio (European Woodwasp)

In the European woodwasp, Sirex noctilio, a significant pest of pine trees, (Z)-3-decen-1-ol is a major component of the male-produced aggregation pheromone that attracts both males and females.[1][2] While it is the primary active compound, its activity is modulated by the presence of other minor components.

Quantitative Behavioral and Electrophysiological Data

Behavioral and electrophysiological studies have demonstrated the activity of (Z)-3-decen-1-ol and the influence of minor components on the response of S. noctilio.

Table 1: Behavioral Response of Sirex noctilio Males in Y-tube Olfactometer Assays [1][2]

| Test Compound(s) | Ratio | Concentration | Male Attraction (%) |

| (Z)-3-decen-1-ol + (Z)-4-decen-1-ol | 100:1 | Not Specified | Significant Attraction |

| (Z)-3-decen-1-ol + (Z)-4-decen-1-ol + (E,E)-2,4-decadienal | 100:1:1 | Not Specified | Significant Attraction |

Table 2: Electroantennogram (EAG) Dose-Response of Sirex noctilio to Pheromone Components [3]

| Compound | Dose (ng) | Male Relative Response (mean ± SE) | Female Relative Response (mean ± SE) |

| (Z)-3-decenol | < 5000 | Largest relative response | Largest relative response |

| This compound | > 5000 | Second largest relative response | Second largest relative response |

| (Z)-3-octenol | < 5000 | Lower relative response | Lower relative response |

| (Z)-3-octenol | > 5000 | Largest relative response | Largest relative response |

| (Z)-4-decenol | Various | Variable response | Generally larger than male response |

| (Z)-3-dodecenol | Various | Lower relative response | Lower relative response |

Note: The original study presented this data in graphical form; this table summarizes the key findings.

Experimental Protocols

Volatiles from male S. noctilio were collected on SuperQ filters. The collected compounds were then analyzed using gas chromatography coupled with mass spectrometry (GC-MS) for identification. Micro-derivatization reactions were also employed to confirm the structure of the identified compounds.[1][2]

To determine which of the volatile compounds were biologically active, GC-EAD was used. Antennae from both male and female S. noctilio were exposed to the effluent from the gas chromatograph, and their electrical responses to the different compounds were recorded.[1][2][3]

The behavioral responses of S. noctilio to synthetic pheromone blends were tested using a Y-tube olfactometer and a wind tunnel.[1][2] In the Y-tube olfactometer, wasps were presented with a choice between a control arm (e.g., solvent only) and a treatment arm containing the test compound(s). The number of wasps choosing each arm was recorded to determine attraction. Wind tunnel assays provide a more naturalistic setting to observe upwind flight and source location behaviors.

Role of (3Z)-3-Decen-1-ol in Leucoptera sinuella (Poplar Moth)

In contrast to its role in S. noctilio, (3Z)-3-Decen-1-ol is a minor component of the male-produced sex pheromone of the poplar moth, Leucoptera sinuella. The major component of this blend is (Z)-3-decenyl hexanoate.[4][5][6]

Qualitative Behavioral Observations

While specific quantitative data on the synergistic effect of (3Z)-3-Decen-1-ol is limited, behavioral bioassays have demonstrated that the male-produced pheromone blend, which includes this minor component, acts as a short-range courtship signal.[4][5] Males with their hairpencils (pheromone disseminating structures) ablated showed significantly reduced courtship success. This success was restored when females were exposed to either the full hairpencil extract or synthetic (Z)-3-decenyl hexanoate, indicating the primary role of the major component.[4][5] The precise contribution of (3Z)-3-Decen-1-ol to this behavioral response requires further investigation.

Experimental Protocols

Hairpencil glands of male L. sinuella were extracted with a solvent and the extract was analyzed by gas chromatography-mass spectrometry (GC-MS). Identification of (Z)-3-decenyl hexanoate and (Z)-3-decen-1-ol was confirmed by comparing their mass spectra and retention indices with those of synthetic standards.[4][5]

Courtship and mating success were observed in a controlled environment. Experiments involved comparing the mating success of normal males, males with ablated hairpencils, and ablated males in the presence of synthetic pheromone components.[4][5]

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of (3Z)-3-Decen-1-ol

A plausible biosynthetic pathway for (3Z)-3-decen-1-ol in L. sinuella starts with palmitoleic acid ((Z)-9-hexadecenoic acid). Through a series of β-oxidation steps, the fatty acid chain is shortened to produce (Z)-3-decenoic acid. This acid is then reduced to form (3Z)-3-Decen-1-ol. In the case of the major pheromone component in L. sinuella, this alcohol can be further esterified with hexanoic acid to produce (Z)-3-decenyl hexanoate.[4]

Proposed biosynthetic pathway for (3Z)-3-Decen-1-ol.

Generalized Olfactory Signaling Pathway

The detection of pheromone components like (3Z)-3-Decen-1-ol occurs in the antennae of insects and initiates a signaling cascade. While the specific receptors for this compound have not been fully characterized, a general model of insect olfactory signaling can be proposed.

Generalized insect olfactory signaling pathway.

Conclusion

(3Z)-3-Decen-1-ol plays a multifaceted role in the chemical ecology of insects. In species like Sirex noctilio, it is a key attractant, while in others such as Leucoptera sinuella, it functions as a minor component in a more complex pheromone blend. The quantitative data and experimental protocols presented in this guide highlight the importance of studying not just the major pheromone components, but also the minor ones that can significantly influence the overall behavioral response. Further research is needed to fully elucidate the specific contribution of (3Z)-3-Decen-1-ol in various pheromone blends and to identify the specific olfactory receptors and neural pathways involved in its detection. Such knowledge will be invaluable for the development of next-generation, highly specific, and environmentally friendly pest management solutions.

References

- 1. Male-produced pheromone in the European woodwasp, Sirex noctilio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biology of a putative male aggregation-sex pheromone in Sirex noctilio (Hymenoptera: Siricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella (Lepidoptera: Lyonetiidae) and Its Role in Courtship Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3Z)-3-Decen-1-ol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Decen-1-ol, a C10 unsaturated fatty alcohol, is a compound of significant interest due to its role as a semiochemical in the insect world. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Furthermore, this document explores the chemical reactivity and stability of (3Z)-3-Decen-1-ol and delves into its biological role as a pheromone, offering insights for researchers in chemical ecology, organic synthesis, and drug development.

Physical and Chemical Properties

(3Z)-3-Decen-1-ol is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | --INVALID-LINK-- |

| Molecular Weight | 156.27 g/mol | --INVALID-LINK-- |

| CAS Number | 10340-22-4 | --INVALID-LINK-- |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |

| Boiling Point | 230.1±9.0 °C (Predicted) | ChemicalBook |

| Density | 0.845±0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in alcohol. Water solubility: 204.8 mg/L @ 25 °C (estimated). | The Good Scents Company |

| Vapor Pressure | 0.012800 mmHg @ 25.00 °C (estimated) | The Good Scents Company |

| LogP | 3.740 (estimated) | ChemicalBook |

Synthesis and Purification

The stereoselective synthesis of (3Z)-3-Decen-1-ol is crucial for studying its biological activity, as the geometric configuration of the double bond is often critical for receptor binding. A common and effective method involves the partial hydrogenation of the corresponding alkyne, 3-decyn-1-ol, using a poisoned catalyst such as Lindlar's catalyst.

Synthesis of (3Z)-3-Decen-1-ol via Hydrogenation of 3-Decyn-1-ol

This protocol outlines a general procedure for the stereoselective synthesis of (3Z)-3-Decen-1-ol.

Experimental Protocol:

-

Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or acquire it commercially.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 3-decyn-1-ol in a suitable solvent such as ethanol or hexane.

-

Catalyst Addition: Add a catalytic amount of Lindlar's catalyst to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to the corresponding alkane.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude (3Z)-3-Decen-1-ol can then be purified by flash column chromatography or vacuum distillation.

Synthesis workflow for (3Z)-3-Decen-1-ol.

Purification Protocols

2.2.1. Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying milligram to gram quantities of (3Z)-3-Decen-1-ol.

Experimental Protocol:

-

Column Packing: Dry pack a glass column with silica gel.

-

Solvent System: Select an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), that provides a retention factor (Rf) of approximately 0.3 for the target compound on TLC.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the column.

-

Elution: Elute the column with the chosen solvent system, applying positive pressure to accelerate the solvent flow.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3Z)-3-Decen-1-ol.

2.2.2. Reduced Pressure Distillation

For larger quantities or to remove non-volatile impurities, distillation under reduced pressure is a suitable purification method.

Experimental Protocol:

-

Apparatus Setup: Assemble a distillation apparatus equipped for vacuum distillation, including a heat source, a distillation flask, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Distillation: Place the crude (3Z)-3-Decen-1-ol in the distillation flask. Apply vacuum to the system and gradually heat the flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for (3Z)-3-Decen-1-ol at the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation of (3Z)-3-Decen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (3Z)-3-Decen-1-ol is expected to show characteristic signals for the olefinic protons of the Z-configured double bond, the protons of the methylene group adjacent to the hydroxyl group, and the alkyl chain protons. The coupling constants between the olefinic protons are indicative of the cis geometry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of (3Z)-3-Decen-1-ol will exhibit characteristic absorption bands for the O-H stretching of the alcohol functional group (a broad band around 3300 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and the C=C stretching of the alkene (around 1650 cm⁻¹). The C-O stretching of the primary alcohol will appear in the 1050-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of (3Z)-3-Decen-1-ol will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Chemical Reactivity and Stability

(3Z)-3-Decen-1-ol, as a primary alcohol and an alkene, undergoes reactions characteristic of these functional groups.

-

Oxidation: As a primary alcohol, (3Z)-3-Decen-1-ol can be oxidized to the corresponding aldehyde, (3Z)-3-decenal, using mild oxidizing agents like pyridinium chlorochromate (PCC).[1] Stronger oxidizing agents, such as chromic acid, will further oxidize the aldehyde to the carboxylic acid, (3Z)-3-decenoic acid.[2]

-

Reactions of the Double Bond: The cis-double bond can undergo various addition reactions, such as hydrogenation to form 1-decanol, or halogenation.

-

Stability: The compound is generally stable under neutral conditions. However, under acidic or basic conditions, isomerization of the double bond to a more stable trans-isomer or migration of the double bond along the carbon chain may occur.

Reactivity of (3Z)-3-Decen-1-ol.

Biological Significance and Applications

Pheromonal Activity

(3Z)-3-Decen-1-ol has been identified as a component of the sex pheromone of several insect species. In many moth species, males possess specialized antennae that can detect minute quantities of female-released pheromones, triggering a behavioral response leading to mating. The specific blend and ratio of pheromone components are often crucial for species recognition.

The process of pheromone reception in insects is a complex signaling cascade. It begins with the binding of the pheromone molecule to an odorant-binding protein (OBP) within the sensillar lymph of the insect's antenna. This complex then interacts with a specific odorant receptor (OR) on the surface of an olfactory receptor neuron (ORN). This interaction initiates a signal transduction pathway, often involving G-protein coupled receptors and the generation of second messengers, which ultimately leads to the depolarization of the neuron and the transmission of an electrical signal to the brain.[3][4][5][6][7]

Pheromone signaling pathway.

Applications in Drug Development and Organic Synthesis

The unique structure of (3Z)-3-Decen-1-ol and its role in biological signaling make it a molecule of interest for various applications:

-

Pest Management: As a pheromone component, synthetic (3Z)-3-Decen-1-ol can be used in integrated pest management strategies, such as in traps for monitoring and controlling insect populations.

-

Drug Discovery: The study of pheromone-receptor interactions can provide valuable insights into ligand-receptor binding, which is a fundamental concept in drug design. Understanding the structural requirements for receptor activation can aid in the development of novel agonists or antagonists for various therapeutic targets.

-

Synthetic Building Block: The functional groups present in (3Z)-3-Decen-1-ol (a primary alcohol and a cis-alkene) make it a versatile starting material for the synthesis of more complex bioactive molecules.[8][9][10][11][12]

Conclusion

(3Z)-3-Decen-1-ol is a fascinating molecule with well-defined physical and chemical properties and significant biological relevance. This guide has provided a detailed overview of its characteristics, synthesis, purification, and spectral features, along with its chemical reactivity and biological role as a pheromone. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and biology, facilitating further investigation into the properties and applications of this important compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 7. ianakyildiz.com [ianakyildiz.com]

- 8. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprt.org [ijprt.org]

- 10. researchgate.net [researchgate.net]

- 11. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of (3Z)-3-Decen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated fatty alcohol, (3Z)-3-Decen-1-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for (3Z)-3-Decen-1-ol. It is important to note that while the Mass Spectrometry data is experimentally derived, the NMR and IR data are predicted based on established principles of spectroscopy and characteristic values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (3Z)-3-Decen-1-ol (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.55 - 5.45 | m | 1H | H-4 |

| ~5.40 - 5.30 | m | 1H | H-3 |

| 3.65 | t | 2H | H-1 |

| 2.30 | q | 2H | H-2 |

| 2.05 | q | 2H | H-5 |

| 1.40 - 1.20 | m | 6H | H-6, H-7, H-8 |

| 0.90 | t | 3H | H-10 |

| ~1.50 | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3Z)-3-Decen-1-ol (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~133 | C-4 |

| ~125 | C-3 |

| 62.1 | C-1 |

| 32.5 | C-2 |

| 31.8 | C-8 |

| 29.2 | C-6 |

| 27.2 | C-5 |

| 22.6 | C-9 |

| 14.1 | C-10 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (3Z)-3-Decen-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3010 | Medium | =C-H stretch (alkene) |

| 2955, 2872 | Strong | C-H stretch (alkane) |

| 1655 | Weak | C=C stretch (cis-alkene) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 720 | Medium | =C-H bend (cis-alkene, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Experimentally Determined Mass Spectrum Data for (Z)-3-Decen-1-ol

| m/z | Relative Intensity | Assignment |

| 156 | Base Peak | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M-H₂O]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of (3Z)-3-Decen-1-ol (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition : Proton NMR spectra are recorded with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are recorded with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio, often employing proton decoupling to simplify the spectrum and enhance signal intensity.

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard. Integration of the proton signals and peak picking for both proton and carbon spectra are then performed.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small drop of neat (3Z)-3-Decen-1-ol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

-

Instrumentation : The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of (3Z)-3-Decen-1-ol in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) is a common and effective method.

-

Instrumentation : A mass spectrometer capable of electron ionization (EI) is used.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of (3Z)-3-Decen-1-ol.

Caption: Workflow for the spectroscopic analysis of (3Z)-3-Decen-1-ol.

Methodological & Application

Synthesis of (Z)-3-decen-1-ol for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Z)-3-decen-1-ol is a valuable chemical intermediate in the synthesis of various research compounds. This document provides detailed protocols for two primary synthetic routes to obtain high-purity (Z)-3-decen-1-ol: the stereoselective partial hydrogenation of 3-decyn-1-ol and the Wittig reaction. Methodologies for purification and characterization are also presented, including quantitative data and spectroscopic information to ensure the desired product quality for research purposes.

Introduction

(Z)-3-decen-1-ol is an unsaturated alcohol characterized by a cis-configured double bond between the third and fourth carbon atoms.[1][2][3][4] Its specific stereochemistry and functional groups make it a key building block in the synthesis of complex organic molecules, including pheromones and other biologically active compounds. The selective synthesis of the (Z)-isomer is crucial, as the geometric isomerism significantly influences the biological activity and chemical reactivity of the final products. This application note details two reliable methods for the synthesis of (Z)-3-decen-1-ol, providing researchers with the necessary protocols to produce this compound in a laboratory setting.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1][2][3][4] |

| Molecular Weight | 156.27 g/mol | [5] |

| CAS Number | 10340-22-4 | [1][2][3][4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found |

Synthetic Protocols

Two primary methods for the synthesis of (Z)-3-decen-1-ol are presented below.

Method 1: Partial Hydrogenation of 3-decyn-1-ol

This method involves the stereoselective reduction of an alkyne to a cis-alkene using a poisoned catalyst, such as Lindlar's catalyst or P-2 nickel.

Reaction Scheme:

Figure 1: Partial hydrogenation of 3-decyn-1-ol.

Experimental Protocol (General Procedure):

A detailed protocol for the hydrogenation of a similar substrate using Lindlar's catalyst is adapted here.

-

Materials:

-

3-decyn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as a co-catalyst poison)

-

Hexane or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-decyn-1-ol in a suitable solvent (e.g., hexane or ethanol).

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction.

-

Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-decen-1-ol.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >90% (typical for Lindlar hydrogenation) |

| Purity (Z-isomer) | >95% (typical for Lindlar hydrogenation) |

Method 2: Wittig Reaction